N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is a complex organic compound with a unique structure that combines an indole core with a carboxamide group and a diphenylpropylamine moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate acyl chloride or anhydride in the presence of a base such as triethylamine.
Attachment of the Diphenylpropylamine Moiety: The final step involves the coupling of the diphenylpropylamine moiety to the indole carboxamide. This can be achieved through a nucleophilic substitution reaction where the amine group of diphenylpropylamine reacts with a suitable leaving group on the indole carboxamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and carboxamide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce secondary or tertiary amines.
Scientific Research Applications
N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biological Studies: The compound is used in studies exploring its effects on various biological pathways and its potential as a modulator of enzyme activity.
Chemical Biology: Researchers use it to probe the interactions between small molecules and biological macromolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole core is known to interact with various biological targets, potentially modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group at the 2-position of the indole.
N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-acetamide: Similar structure with an acetamide group instead of a carboxamide.
Uniqueness
N-(2-((3,3-diphenylpropyl)amino)-2-oxoethyl)-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to its analogs. The presence of the diphenylpropylamine moiety is particularly noteworthy as it can influence the compound’s pharmacokinetic properties and target specificity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(3,3-diphenylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(18-29-26(31)23-17-28-24-14-8-7-13-22(23)24)27-16-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,17,21,28H,15-16,18H2,(H,27,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWHWGECVNVWZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)CNC(=O)C2=CNC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.